molecular formula C10H7FOS B6322025 3-Fluoro-5-(thiophen-2-YL)phenol CAS No. 187392-82-1

3-Fluoro-5-(thiophen-2-YL)phenol

Cat. No.: B6322025
CAS No.: 187392-82-1
M. Wt: 194.23 g/mol
InChI Key: JGZPPDBOOVHTLL-UHFFFAOYSA-N
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Description

3-Fluoro-5-(thiophen-2-YL)phenol is a chemical compound that has garnered significant attention due to its unique physical and chemical properties. It is composed of a phenol group substituted with a fluorine atom at the third position and a thiophene ring at the fifth position. This compound is of interest in various fields, including medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-5-(thiophen-2-YL)phenol typically involves the introduction of the fluorine atom and the thiophene ring onto the phenol structure. One common method is the electrophilic aromatic substitution reaction, where a fluorine source such as fluorine gas or a fluorinating agent is used to introduce the fluorine atom. The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid derivative .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 3-Fluoro-5-(thiophen-2-YL)phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding hydroxy derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as nucleophiles (e.g., amines, thiols) under basic or acidic conditions.

Major Products:

    Oxidation: Formation of quinones.

    Reduction: Formation of hydroxy derivatives.

    Substitution: Formation of substituted phenol derivatives

Scientific Research Applications

3-Fluoro-5-(thiophen-2-YL)phenol has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes

Mechanism of Action

The mechanism of action of 3-Fluoro-5-(thiophen-2-YL)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological macromolecules, while the fluorine atom can enhance the compound’s lipophilicity and metabolic stability. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, contributing to the compound’s overall biological activity .

Comparison with Similar Compounds

  • 3-Fluoro-5-(thiophen-2-YL)aniline
  • 3-Fluoro-5-(thiophen-2-YL)benzoic acid
  • 3-Fluoro-5-(thiophen-2-YL)benzaldehyde

Comparison: Compared to these similar compounds, 3-Fluoro-5-(thiophen-2-YL)phenol is unique due to the presence of the phenol group, which imparts distinct chemical reactivity and biological activity. The phenol group allows for additional hydrogen bonding interactions and can be easily modified to introduce further functional groups .

Properties

IUPAC Name

3-fluoro-5-thiophen-2-ylphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7FOS/c11-8-4-7(5-9(12)6-8)10-2-1-3-13-10/h1-6,12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGZPPDBOOVHTLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC(=CC(=C2)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7FOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30633446
Record name 3-Fluoro-5-(thiophen-2-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30633446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

187392-82-1
Record name 3-Fluoro-5-(2-thienyl)phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=187392-82-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Fluoro-5-(thiophen-2-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30633446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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